5-(4-Isopropylphenyl)-2-furaldehyde
Description
5-(4-Isopropylphenyl)-2-furaldehyde is a furan-derived aldehyde featuring a 4-isopropylphenyl substituent at the 5-position of the furan ring. For example, 5-(4-chlorophenyl)-2-furaldehyde (CAS 34035-03-5) is synthesized via condensation reactions in aqueous or polar solvents, yielding orange crystals with a melting point of 126–128°C .
This compound is of interest in medicinal chemistry and materials science due to the furan ring's electronic properties and the isopropyl group's steric effects.
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
5-(4-propan-2-ylphenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O2/c1-10(2)11-3-5-12(6-4-11)14-8-7-13(9-15)16-14/h3-10H,1-2H3 |
InChI Key |
JOIPKERAWQMTME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Furan Derivatives
The following table summarizes key physical and synthetic data for 5-(4-isopropylphenyl)-2-furaldehyde and its analogs:
*Calculated based on formula C₁₄H₁₆O₂.
†Yield range for nitrophenyl analogs synthesized via Strecker methods.
‡Yields improved with acid catalysis.
Key Observations:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl)-2-furaldehyde) enhance reactivity in nucleophilic additions, as seen in their rapid condensation with nitrogen bases . In contrast, electron-donating groups like isopropyl may reduce electrophilicity at the aldehyde, affecting reaction rates.
- Steric Effects : The isopropyl group introduces significant steric hindrance compared to smaller substituents (e.g., chloro or nitro). This may lower yields in condensation reactions due to reduced accessibility of the aldehyde group .
- Thermal Stability : Chlorophenyl derivatives exhibit higher melting points (126–128°C) compared to thiophene analogs, likely due to stronger intermolecular interactions in the solid state .
Heterocycle Variations: Furan vs. Thiophene
Replacing the furan ring with thiophene (e.g., 5-(4-isopropylphenyl)thiophene-2-carboxylic acid) alters electronic and structural properties:
- Aromaticity and Reactivity : Thiophene's higher aromatic stability compared to furan reduces susceptibility to electrophilic substitution but enhances acid stability .
- Applications : Thiophene derivatives are prioritized in materials science (e.g., conductive polymers), whereas furan derivatives are more common in pharmaceutical intermediates due to their metabolic compatibility .
Functional Comparisons in Research
Pharmacological Potential
- IM-7 (3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione) : Derived from 5-(4-isopropylphenyl) precursors, this compound demonstrated acute cardiovascular effects in rats, highlighting the bioactivity of the isopropylphenyl-furan scaffold .
- Chalcone Derivatives : Analog 5-(4-chlorophenyl)-2-furaldehyde was used to synthesize chalcones (e.g., compound 2a, m.p. 179–181°C), which are studied for anticancer and anti-inflammatory properties .
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